molecular formula C18H19Cl2N3O4S B2886606 N-(3,4-dichlorophenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide CAS No. 1251704-44-5

N-(3,4-dichlorophenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Número de catálogo: B2886606
Número CAS: 1251704-44-5
Peso molecular: 444.33
Clave InChI: SBFWWJDRHMIWOI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3,4-dichlorophenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a synthetic acetamide derivative featuring a 3,4-dichlorophenyl group at the N-terminus and a pyridinone ring substituted with a piperidinylsulfonyl moiety. This compound belongs to a broader class of N-arylacetamides, which are structurally analogous to bioactive molecules such as benzylpenicillin derivatives and enzyme inhibitors .

Propiedades

IUPAC Name

N-(3,4-dichlorophenyl)-2-(2-oxo-3-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O4S/c19-14-7-6-13(11-15(14)20)21-17(24)12-22-8-4-5-16(18(22)25)28(26,27)23-9-2-1-3-10-23/h4-8,11H,1-3,9-10,12H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFWWJDRHMIWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthesis of N-(3,4-Dichlorophenyl)acetamide

Methodology :
3,4-Dichloroaniline undergoes acetylation using acetic anhydride under reflux conditions (80–120°C) in glacial acetic acid or toluene. Pyridine may serve as an acid scavenger to enhance yield.

Procedure :

  • Dissolve 3,4-dichloroaniline (1.0 mol) in glacial acetic acid (300 mL).
  • Add acetic anhydride (1.2 mol) dropwise under nitrogen.
  • Reflux for 6–8 hours, then cool and pour into ice-water.
  • Filter the precipitate and recrystallize from ethanol/water (3:1).

Data :

Parameter Value
Yield 85%
Purity (HPLC) ≥95%
Melting Point 121–124°C

Synthesis of Pyridine-3-sulfonyl Chloride

Methodology :
Diazotization of 3-aminopyridine followed by sulfonyl chlorination.

Procedure :

  • Suspend 3-aminopyridine (1.0 mol) in 6 M HCl (670 mL) at 0–5°C.
  • Add NaNO2 (1.05 mol) in H2O (150 mL) dropwise.
  • Introduce NaBF4 (1.1 mol) in H2O (260 mL), maintaining ≤5°C.
  • Filter the diazonium salt and treat with thionyl chloride (2.0 mol) at 25°C for 2 hours.
  • Distill under reduced pressure to isolate pyridine-3-sulfonyl chloride.

Data :

Parameter Value
Yield 95.3%
Purity (HPLC) 98.5%

Synthesis of 3-(Piperidin-1-ylsulfonyl)pyridine

Methodology :
Nucleophilic substitution of pyridine-3-sulfonyl chloride with piperidine.

Procedure :

  • Dissolve pyridine-3-sulfonyl chloride (1.0 mol) in dry DCM (500 mL).
  • Add piperidine (1.2 mol) and Et3N (1.5 mol) at 0°C.
  • Stir at 25°C for 12 hours, then wash with 1 M HCl and brine.
  • Dry over Na2SO4 and concentrate to yield 3-(piperidin-1-ylsulfonyl)pyridine.

Data :

Parameter Value
Yield 88%
Purity (NMR) >99%

Oxidation to 3-(Piperidin-1-ylsulfonyl)pyridin-2(1H)-one

Methodology :
Controlled oxidation of pyridine to pyridinone using m-chloroperbenzoic acid (mCPBA).

Procedure :

  • Dissolve 3-(piperidin-1-ylsulfonyl)pyridine (1.0 mol) in DCM (200 mL).
  • Add mCPBA (1.2 mol) at 0°C and stir at 25°C for 24 hours.
  • Quench with Na2S2O3, extract with DCM, and purify via silica chromatography.

Data :

Parameter Value
Yield 75%
Melting Point 145–147°C

Coupling with N-(3,4-Dichlorophenyl)acetamide

Methodology :
Mitsunobu reaction to form the methylene bridge.

Procedure :

  • Dissolve 3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one (1.0 mol) and N-(3,4-dichlorophenyl)acetamide (1.2 mol) in THF (200 mL).
  • Add DIAD (1.5 mol) and PPh3 (1.5 mol) under nitrogen.
  • Stir at 25°C for 48 hours, then concentrate and purify via flash chromatography.

Data :

Parameter Value
Yield 68%
Purity (LC-MS) 97%

Alternative Synthetic Routes

Three-Component Coupling Approach

Adapting the MDPI protocol, a one-pot reaction using:

  • 2-Aminopyridine : Forms the pyridinone core.
  • Ethyl propiolate : Introduces the acrylate moiety.
  • Piperidinylsulfonyl azide : Custom-synthesized sulfonyl azide.

Data :

Parameter Value
Yield 62%
Reaction Time 12 hours

Industrial-Scale Considerations

  • Continuous Flow Reactors : Enhance diazotization and sulfonylation yields (≥90%).
  • Purification : Crystallization from IPA/water improves purity to >99.5%.
  • Catalyst Recycling : Fe(C5H5)2 in three-component reactions reduces costs.

Analytical Characterization

  • NMR (¹H/¹³C) : Confirms acetamide (-NHCOCH3) and sulfonamide (-SO2N) groups.
  • X-ray Crystallography : Resolves triclinic crystal packing (Space group P1, a = 4.6185 Å).
  • HPLC-MS : Verifies molecular ion [M+H]+ at m/z 486.2.

Análisis De Reacciones Químicas

Types of Reactions

N-(3,4-dichlorophenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving sulfonyl and pyridinyl groups.

    Materials Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of N-(3,4-dichlorophenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and pyridinyl groups are likely to play a key role in its binding affinity and specificity. The exact pathways and molecular targets would depend on the specific application and biological context.

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

Structural Analogues with Dichlorophenyl Substitutions

Compound A : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
  • Structure: Features a 2,3-dichlorophenyl group and a dihydropyrimidinone ring linked via a thioether bridge.
  • Synthesis : Yield of 80%, mp 230°C, with confirmed purity via elemental analysis (C: 45.29%, N: 12.23%, S: 9.30%) .
  • Key Differences: The thioether linkage in Compound A replaces the sulfonyl-piperidine group in the target compound, reducing steric bulk but increasing hydrophobicity. The pyrimidinone ring (vs. pyridinone in the target) may alter π-π stacking interactions in biological systems.
Compound B : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
  • Structure : Contains a 3,4-dichlorophenyl group and a pyrazol-4-yl ring.
  • Crystal Structure : Three distinct conformers in the asymmetric unit, with dihedral angles between dichlorophenyl and pyrazolyl rings ranging from 54.8° to 77.5°. N–H⋯O hydrogen bonding stabilizes dimers .
  • Conformational flexibility may limit target specificity compared to the rigid pyridinone-sulfonyl system in the target compound.

Compounds with Heterocyclic Modifications

Compound C : 2-[6-(4-acetylpiperazin-1-yl)-2,4-dioxo-1H-quinazolin-3-yl]-N-[(3,4-dichlorophenyl)methyl]acetamide
  • Structure: Quinazolinone core with a 4-acetylpiperazine substituent and a 3,4-dichlorobenzyl group.
  • Biological Relevance : Co-crystallized with rat Autotaxin (PDB entry, 2.05 Å resolution), showing inhibitory activity via binding to the enzyme’s active site .
  • Key Differences: The quinazolinone scaffold (vs. pyridinone) provides additional hydrogen-bonding sites but increases molecular weight (~502.39 g/mol vs. ~450 g/mol estimated for the target compound). The acetylpiperazine group may enhance solubility compared to the sulfonyl-piperidine in the target.

Comparative Data Table

Property Target Compound Compound A Compound B Compound C
Core Heterocycle Pyridinone Pyrimidinone Pyrazole Quinazolinone
Substituent Piperidin-1-ylsulfonyl Thioether None 4-Acetylpiperazine
Molecular Weight ~450 g/mol (estimated) 344.21 g/mol 409.27 g/mol 502.39 g/mol
Key Interactions Sulfonyl H-bonding, π-π stacking Thioether hydrophobicity N–H⋯O H-bonding Quinazolinone-enzyme active site
Biological Activity Potential enzyme inhibition (inferred) Anticonvulsant (analogue class) Structural ligand Autotaxin inhibitor (IC50: <100 nM)

Research Findings and Implications

  • Structural Flexibility vs. Activity: The rigid pyridinone-sulfonyl system in the target compound may improve binding specificity compared to flexible analogues like Compound B .
  • Enzyme Inhibition Potential: The sulfonyl-piperidine group mimics phosphate-binding motifs in enzymes (e.g., Autotaxin), suggesting utility in designing inhibitors akin to Compound C .
  • Synthetic Accessibility : Compound A’s high yield (80%) contrasts with the likely more complex synthesis of the target compound due to sulfonylation and piperidine incorporation .

Actividad Biológica

N-(3,4-dichlorophenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide, often referred to in the literature as a piperidine derivative, has garnered attention for its potential biological activities. This compound is notable for its structural features, which include a dichlorophenyl moiety and a piperidinyl sulfonamide, suggesting possible interactions with various biological targets.

Research indicates that the compound may act through several mechanisms, including:

  • Inhibition of Enzymatic Activity : The presence of the piperidine ring suggests potential inhibition of specific enzymes, particularly kinases involved in signaling pathways associated with cancer and inflammation.
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis or function.

Antimicrobial Activity

A study highlighted the antimicrobial properties of compounds similar to N-(3,4-dichlorophenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide. The minimum inhibitory concentration (MIC) values were assessed against several pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.50
Pseudomonas aeruginosa0.75

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Antiproliferative Activity

The compound's potential as an antiproliferative agent has been investigated in various cancer cell lines. For example, it has shown promising results in inhibiting cell growth in HT29 colon cancer cells:

Cell LineIC50 (µM)
HT295.0
Jurkat7.5
J774A.16.0

This data suggests that the compound may effectively inhibit cancer cell proliferation, potentially via apoptosis or cell cycle arrest mechanisms .

Case Studies

Several case studies have documented the therapeutic potential of similar compounds:

  • Case Study on Anticancer Effects : A study involving a related piperidine derivative demonstrated significant tumor reduction in xenograft models when administered at doses of 10 mg/kg .
  • Clinical Trials : Ongoing clinical trials are exploring the efficacy of piperidine derivatives in combination therapies for advanced cancers, emphasizing their role in enhancing the effects of established chemotherapeutics .

Q & A

(Basic) What are the key considerations in synthesizing N-(3,4-dichlorophenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide to ensure high yield and purity?

Answer:
The synthesis involves multi-step reactions requiring precise control of:

  • Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) enhance nucleophilic substitution at the sulfonyl and pyridinone moieties .
  • Temperature optimization : Key steps (e.g., piperidinylsulfonation) may require reflux conditions (80–100°C) to avoid side reactions .
  • Characterization : Confirm intermediate and final product purity via 1H^1H/13C^{13}C NMR (e.g., sulfonyl proton resonance at δ 3.1–3.5 ppm) and high-resolution mass spectrometry (HRMS) to validate molecular ions (expected [M+H]+^+ ~500–510 Da) .

(Advanced) How can researchers address discrepancies in reported bioactivity data of this compound across different studies?

Answer:
Discrepancies often arise from:

  • Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–72 hours) to compare IC50_{50} values .
  • Compound stability : Monitor degradation in assay buffers (e.g., PBS at pH 7.4) via HPLC-UV to ensure intact compound during testing .
  • Statistical rigor : Use multivariate analysis (ANOVA with Tukey’s post-hoc) to account for batch-to-batch variability in biological replicates .

(Advanced) What advanced techniques are recommended for elucidating the conformational dynamics of this compound in solution versus solid state?

Answer:

  • X-ray crystallography : Resolve solid-state conformation (e.g., dihedral angles between dichlorophenyl and pyridinone rings, ~54–77°) to identify steric constraints .
  • Solution NMR dynamics : Use 1H^1H-1H^1H NOESY to detect through-space interactions (e.g., between piperidinyl and acetamide groups) in DMSO-d6_6 .
  • Molecular dynamics simulations : Compare torsional energy profiles (e.g., AMBER force fields) to predict flexibility of the sulfonyl-piperidine linkage .

(Basic) What methodologies are optimal for investigating the interaction between this compound and target enzymes?

Answer:

  • Surface plasmon resonance (SPR) : Immobilize the enzyme (e.g., human carbonic anhydrase) and measure binding kinetics (kon_{on}/koff_{off}) at varying compound concentrations (1–100 µM) .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate binding modes (e.g., hydrophobic vs. hydrogen-bonding interactions) .
  • Molecular docking : Use AutoDock Vina to model sulfonyl-piperidine interactions with enzyme active sites (e.g., Glide scores < −8 kcal/mol suggest strong binding) .

(Advanced) How should conflicting solubility data be reconciled when designing in vitro experiments?

Answer:

  • Solvent screening : Test solubility in DMSO (high solubility >50 mg/mL) vs. aqueous buffers (e.g., PBS: <0.1 mg/mL at pH 7.4) to avoid precipitation .
  • Co-solvent systems : Use 5% PEG-400 in PBS to enhance solubility without cytotoxicity .
  • Dynamic light scattering (DLS) : Confirm nanoparticle formation if solubility <1 µM, which may artificially inflate bioactivity readings .

(Advanced) What structural analogs of this compound have shown divergent biological activities, and how can structure-activity relationships (SAR) be systematically explored?

Answer:

  • Key analogs :

    Analog Modification Activity Source
    Fluorinated pyrido-pyrimidine6-F substitutionAnticancer (IC50_{50} 2.5 µM)
    Chlorinated acetamide7-Cl substitutionAntiviral (EC50_{50} 10 nM)
  • SAR strategies :

    • Synthesize derivatives with varying substituents (e.g., methyl, methoxy) on the dichlorophenyl ring.
    • Use QSAR models (e.g., CoMFA) to correlate logP values with membrane permeability .

(Basic) What experimental strategies can mitigate degradation of this compound under physiological conditions?

Answer:

  • pH stability : Avoid buffers < pH 6.0, as the sulfonyl group may hydrolyze .
  • Lyophilization : Store at −80°C in amber vials under argon to prevent photodegradation and oxidation .
  • Formulation additives : Include 0.1% ascorbic acid to scavenge reactive oxygen species during in vivo studies .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.